Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Overview
Description
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is a chemical compound with the CAS number 884049-52-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is C11H13N3O . The InChI Key is JFFUXCQOFURYMG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has a molecular weight of 203.24 . It has 15 heavy atoms, 6 of which are aromatic . It has 3 H-bond acceptors and 2 H-bond donors . Its molar refractivity is 63.24 . It has a Log Po/w (iLOGP) of 1.67 .Scientific Research Applications
Antitumor Activities
Spirocyclic oxindole analogues, including spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been synthesized and evaluated for their antitumor properties. The compound has shown inhibitory activities against various human cancer cells, such as lung, liver, and colon cancer cells. Particularly, a specific trifluoromethoxy benzylic substituted spirocyclic azaoxindole was identified as a nanomolar inhibitor against human lung cancer cell A-549 (Hong, Huang, & Teng, 2011).
Synthesis of Novel Compounds
Studies have focused on the synthesis of new compounds containing spirocyclic systems as substructures, which are important for the development of new pharmaceuticals and materials. This includes the synthesis of compounds like 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine (Soukri et al., 2003).
Crystal Structure Analysis
The crystal structure of various spirocyclic compounds, including those with spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, has been elucidated. These studies provide insights into the molecular configurations and interactions that can be useful for further chemical and pharmaceutical applications (Farag et al., 2013).
Potential Nootropic Agents
Spiro-[4H-pyrroIo[1,2-a][1,4]benzodiazepine-4,4′-piperidine] derivatives, which share a structural resemblance to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been studied for their potential as nootropic agents. These compounds were obtained through a one-pot reaction, showcasing the diverse chemical applications of spirocyclic compounds (Massa, Mai, & Artico, 1990).
Inhibitors for c-Met/ALK
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, structurally related to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, were developed as highly selective and efficacious c-Met/ALK inhibitors. These have shown significant pharmacological and antitumor activities in various assays (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUXCQOFURYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718179 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
CAS RN |
884049-52-9 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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